molecular formula C13H21BN2O4S B14039875 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)thietane 1,1-dioxide

3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)thietane 1,1-dioxide

Cat. No.: B14039875
M. Wt: 312.2 g/mol
InChI Key: PCUBDNMZWBHRTO-UHFFFAOYSA-N
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Description

tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a pyrazole ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present on the molecule .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing biaryl systems and other intricate structures .

Biology and Medicine: The compound’s unique structure allows it to be explored for potential biological activity. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its pyrazole ring, which is a common pharmacophore in medicinal chemistry .

Industry: In the industrial sector, this compound can be utilized in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism by which tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, the pyrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The dioxaborolane group can facilitate the formation of boron-containing compounds, which are known to have unique biological properties .

Properties

Molecular Formula

C13H21BN2O4S

Molecular Weight

312.2 g/mol

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thietane 1,1-dioxide

InChI

InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)11-5-15-16(7-11)6-10-8-21(17,18)9-10/h5,7,10H,6,8-9H2,1-4H3

InChI Key

PCUBDNMZWBHRTO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CS(=O)(=O)C3

Origin of Product

United States

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